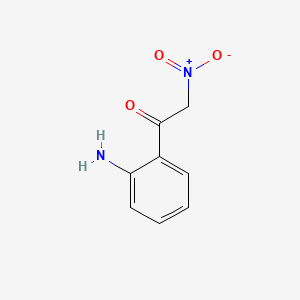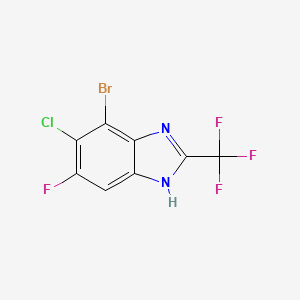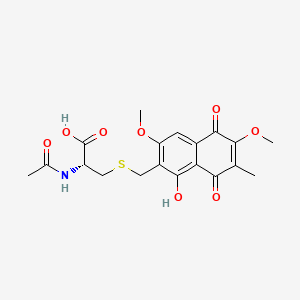
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex molecular arrangement that includes an indene core with methyl substitutions and a propanoate ester group. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to introduce the tetrahydro structure.
Methyl Substitution: Methyl groups are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Esterification: The final step involves esterification of the indene derivative with 2-methylpropanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
科学的研究の応用
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) acetate
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) butanoate
Uniqueness
Compared to similar compounds, (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate exhibits unique properties due to the presence of the 2-methylpropanoate ester group
特性
CAS番号 |
68900-66-3 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H22O2/c1-9(2)15(16)17-14-8-10(3)12-6-5-7-13(12)11(14)4/h5,7,9-10,12,14H,6,8H2,1-4H3 |
InChIキー |
IMXFVUKGUTYGGK-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=C2C1CC=C2)C)OC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


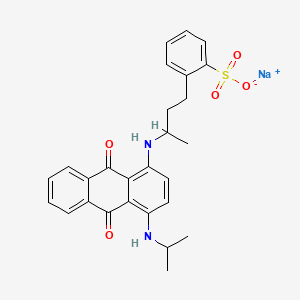



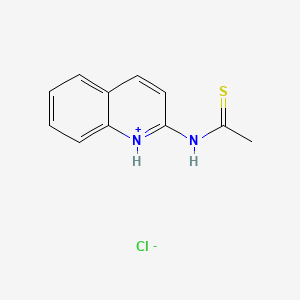
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
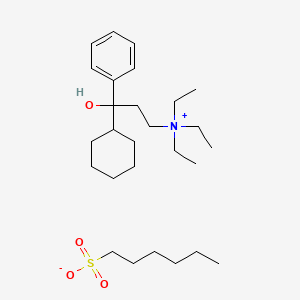

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)
